REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([Si:10]([CH:26]([CH3:28])[CH3:27])([CH:23]([CH3:25])[CH3:24])[O:11][C:12]1[CH:22]=[CH:21][C:15]([C:16](OCC)=[O:17])=[CH:14][CH:13]=1)[CH3:9].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(OCC)C>[CH3:25][CH:23]([Si:10]([CH:26]([CH3:28])[CH3:27])([CH:8]([CH3:9])[CH3:7])[O:11][C:12]1[CH:22]=[CH:21][C:15]([CH2:16][OH:17])=[CH:14][CH:13]=1)[CH3:24] |f:0.1.2.3.4.5,7.8.9|
|
Name
|
ethyl 4-{[tris(1-methylethyl)silyl]oxy}benzoate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](OC1=CC=C(C(=O)OCC)C=C1)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring of the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5-10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
After warming to rt
|
Type
|
CUSTOM
|
Details
|
the precipitate which had formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
the residue was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by MPLC (silica, cyclohexane/ethyl acetate 5:1→1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)[Si](OC1=CC=C(C=C1)CO)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |